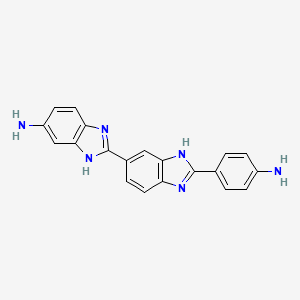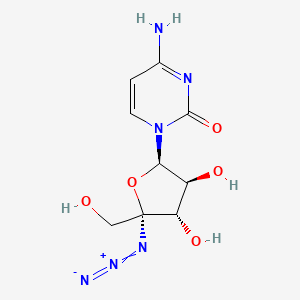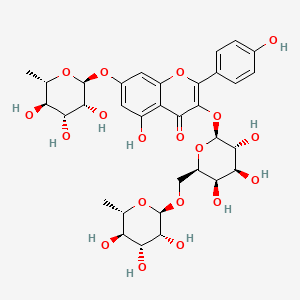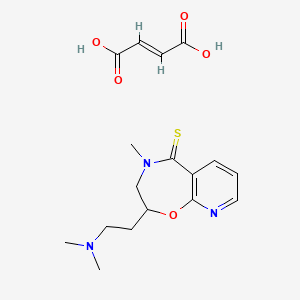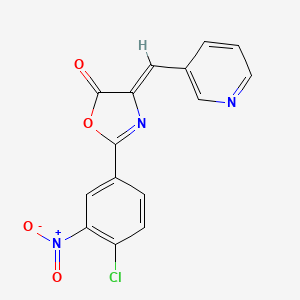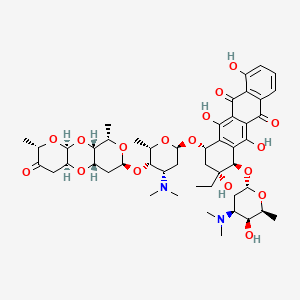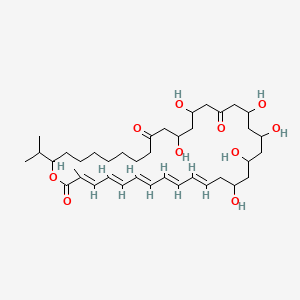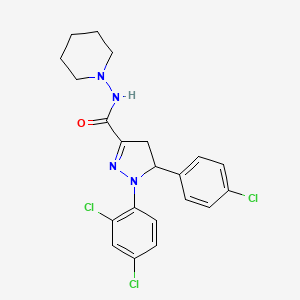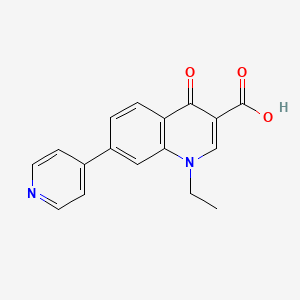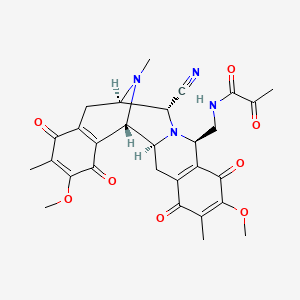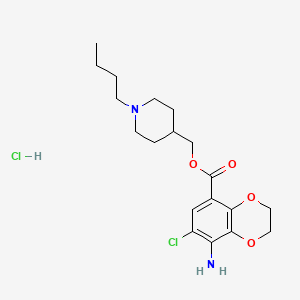
SB 204070
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
SB 204070 wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Antagonisierung des 5-HT4-Rezeptors häufig verwendet. Einige seiner Anwendungen umfassen:
Neurowissenschaftliche Forschung: Es wird verwendet, um die Rolle von 5-HT4-Rezeptoren bei verschiedenen neurologischen Prozessen zu untersuchen, darunter Gedächtnis, Lernen und Stimmungsregulation.
Gastrointestinale Forschung: This compound wird verwendet, um die Rolle von 5-HT4-Rezeptoren bei der gastrointestinalen Motilität und Sekretion zu untersuchen.
Pharmakologische Studien: Es wird verwendet, um die Auswirkungen der 5-HT4-Rezeptor-Antagonisierung bei verschiedenen physiologischen und pathologischen Bedingungen zu bewerten.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den 5-HT4-Serotoninrezeptor bindet und diesen blockiert. Dieser Rezeptor ist an der Modulation der Neurotransmitterfreisetzung, der gastrointestinalen Motilität und anderer physiologischer Prozesse beteiligt. Durch die Blockierung dieses Rezeptors hemmt this compound die nachgeschalteten Signalwege, die mit der Aktivierung des 5-HT4-Rezeptors verbunden sind .
Wirkmechanismus
Target of Action
SB 204070, also known as SB-204070 hydrochloride, is a potent and selective antagonist for the 5-HT4 serotonin receptor . The 5-HT4 receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, gastrointestinal motility, and cognitive functions .
Mode of Action
This compound acts as an antagonist at the 5-HT4 receptor, meaning it binds to the receptor and blocks its activation by serotonin . This prevents the receptor from triggering the downstream signaling pathways that would normally be activated by serotonin . It’s worth noting that this compound can also block muscarine receptors and sodium channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By blocking the 5-HT4 receptor, this compound inhibits the transmission of serotonin signals, thereby modulating the physiological processes controlled by this neurotransmitter .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of serotonin signaling via the 5-HT4 receptor. This can lead to changes in the physiological processes regulated by serotonin, such as mood, cognition, and gastrointestinal function . The blockade of muscarine receptors and sodium channels may also have additional effects .
Biochemische Analyse
Biochemical Properties
SB 204070 interacts with the 5-HT4 receptor, a subtype of the serotonin receptor . It acts as a potent antagonist, blocking the receptor and inhibiting its function . This interaction with the 5-HT4 receptor is highly selective, with this compound showing over 5000-fold selectivity over other serotonin receptor subtypes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the 5-HT4 receptor, which plays a crucial role in neurotransmission . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT4 receptor, thereby blocking the receptor and inhibiting its function . This can lead to changes in gene expression and cellular signaling pathways .
Metabolic Pathways
This compound is involved in the serotonin signaling pathway due to its interaction with the 5-HT4 receptor
Vorbereitungsmethoden
Die Synthese von SB 204070 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:
Bildung des Benzodioxanrings: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um die Benzodioxanstruktur zu bilden.
Einführung der Amino- und Chlorogruppen: Diese funktionellen Gruppen werden durch Substitutionsreaktionen eingeführt.
Bildung des Piperidinylmethylesters: Dieser Schritt beinhaltet die Reaktion des Benzodioxan-Zwischenprodukts mit einem Piperidinderivat, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, da es hauptsächlich für Forschungszwecke verwendet wird.
Analyse Chemischer Reaktionen
SB 204070 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Die Chlorgruppe im Benzodioxanring kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Aminogruppe kann zur Bildung von Nitroso- oder Nitroderivaten oxidiert und zur Bildung von Aminen reduziert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Nukleophile für Substitutionsreaktionen, Oxidationsmittel für Oxidationsreaktionen und Säuren oder Basen für Hydrolysereaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
SB 204070 ist einzigartig in seiner hohen Selektivität und Potenz als 5-HT4-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:
RS 67333: Ein weiterer selektiver 5-HT4-Rezeptor-Antagonist, der in der Forschung verwendet wird.
SB 207266: Eine Verbindung mit ähnlicher Selektivität für den 5-HT4-Rezeptor.
SB 612111: Ein weiterer 5-HT4-Rezeptor-Antagonist mit vergleichbaren Eigenschaften.
Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften und spezifischen Anwendungen in der Forschung unterscheiden.
Eigenschaften
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQGKAOSYSXEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933459 | |
| Record name | SB 204070 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148688-01-1 | |
| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 204070A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 204070 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-204070A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SB 204070 acts as a competitive antagonist at the 5-HT4 receptor. [, ] This means it binds to the receptor and blocks the binding of serotonin (5-HT), the endogenous ligand. By doing so, this compound prevents 5-HT from activating the receptor and triggering downstream signaling pathways. [, ] The specific downstream effects depend on the tissue and physiological context. For instance, in the guinea pig distal colon, this compound inhibits 5-HT-evoked contractions mediated through cholinergic mechanisms. []
A:
- Full Chemical Name: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride []
- Molecular Formula: C21H31ClN2O5 . HCl []
- Molecular Weight: 447.4 g/mol (free base) []
A: While specific SAR studies dedicated to this compound were not present in the provided research, information from comparative studies with other antagonists, particularly RS 39604, offer some insights. [] These studies highlight the importance of structural features for high affinity and selectivity towards the 5-HT4 receptor. Subtle modifications likely influence the interaction with the receptor binding site, impacting potency and antagonist properties.
ANone: this compound has shown efficacy in various in vitro and in vivo models:
- In vitro: Demonstrates potent antagonism of 5-HT-induced contractions in isolated tissues such as guinea pig distal colon [] and rat esophagus. []
- In vivo: Effectively inhibits 5-HTP-induced diarrhea in mice. [] Shows long-lasting inhibition of 5-HT-induced tachycardia in anaesthetized vagotomized micropigs. []
A: While comprehensive toxicology data isn't provided in the papers, one study suggests that this compound does not affect colorectal distension-induced increases in arterial pressure in a visceral pain model in rats, indicating that it might not be involved in nociception. [] Further safety and toxicity studies would be needed to draw definitive conclusions.
A: While the papers don't provide a historical timeline, they highlight the significance of this compound as an early, potent, and selective tool for investigating the role of 5-HT4 receptors in various physiological and pathophysiological processes. [, ] This research contributed to the understanding of 5-HT4 receptor involvement in gastrointestinal motility, cardiac function, and other systems.
- What is the significance of the unsurmountable antagonism observed with this compound in certain tissues, and how does it compare to the competitive antagonism observed in others? [, ]
- Could the differences in this compound's effects on cholinergic and non-cholinergic fast synaptic transmission in the guinea pig ileum be attributed to different 5-HT4 receptor isoforms? []
- What are the implications of the findings that 5-HT induces duodenal mucosal bicarbonate secretion via 5-HT4 receptors, and could this mechanism be targeted therapeutically? []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)
